

Application Note: 4-Methylazepan-4-ol as a Strategic Building Block

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Compound of Interest

Compound Name: 4-Methylazepan-4-OL

CAS No.: 740758-27-4

Cat. No.: B1374627

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Executive Summary

The **4-methylazepan-4-ol** scaffold represents a high-value "privileged structure" for modern drug discovery. While 5- and 6-membered rings (pyrrolidines and piperidines) dominate pharmaceutical libraries, the 7-membered azepane ring offers unique topological properties. It bridges the gap between rigid small rings and flexible macrocycles, allowing for distinct binding vectors in enzyme active sites and G-protein coupled receptors (GPCRs).

This guide focuses on the **4-methylazepan-4-ol** core, which introduces a quaternary carbon center at the C4 position. This structural feature serves two critical functions:

- **Conformational Locking:** The gem-disubstitution (methyl + hydroxyl) restricts the flexible azepane ring into specific low-energy conformations (often twist-chair), reducing the entropic penalty upon protein binding.
- **The "Magic Methyl" Effect:** The addition of the methyl group can significantly alter solubility (logP) and metabolic stability without dramatically changing the overall molecular volume, often leading to "activity cliffs" in SAR studies.

Strategic Synthesis Protocol

The most robust route to **4-methylazepan-4-ol** utilizes a nucleophilic addition to a ketone strategy. While Ring-Closing Metathesis (RCM) is popular for de novo azepane construction, the Grignard addition to a commercially available N-protected azepan-4-one is preferred for scalability and reproducibility.

Core Protocol: Grignard Addition with Organocerium Optimization

Rationale: Simple Grignard addition (MeMgBr) to azepan-4-ones can suffer from side reactions like enolization (acting as a base rather than a nucleophile). To mitigate this, we employ anhydrous Cerium(III) Chloride (Luche-type conditions), which enhances the nucleophilicity of the organometallic reagent while suppressing basicity.

Materials:

- Substrate: tert-Butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one) [CAS: 188975-88-4].
- Reagent: Methylmagnesium bromide (3.0 M in diethyl ether).
- Additive: Cerium(III) chloride (anhydrous). Note: Commercial CeCl₃ heptahydrate must be dried rigorously.
- Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

- Drying CeCl₃ (Critical Step):
 - Place CeCl₃·7H₂O (1.5 equiv) in a flame-dried Schlenk flask.
 - Heat to 140°C under high vacuum (<0.1 mmHg) for 4 hours with stirring. The white powder should become fine and free-flowing.
 - Cool to room temperature (RT) under Argon.

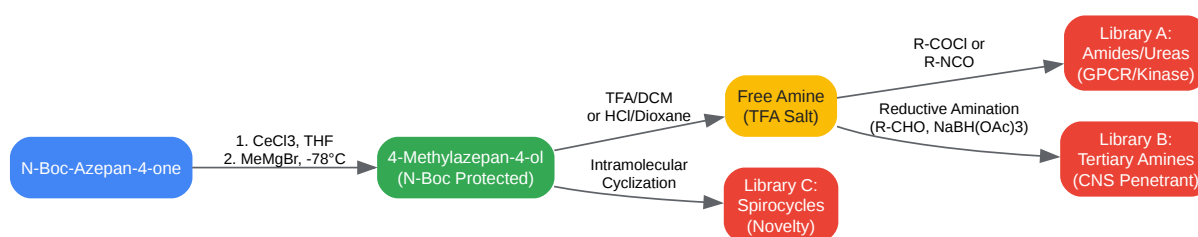
- Activation:
 - Add anhydrous THF (0.5 M relative to substrate) to the dried CeCl₃.
 - Stir at RT for 2 hours to form a milky white suspension.
 - Cool the suspension to -78°C (Dry ice/acetone bath).
- Organometallic Formation:
 - Add MeMgBr (1.5 equiv) dropwise to the cold CeCl₃ suspension.
 - Stir at -78°C for 1 hour. This forms the organocerium species.
- Substrate Addition:
 - Dissolve N-Boc-azepan-4-one (1.0 equiv) in minimum anhydrous THF.
 - Add the ketone solution dropwise to the organocerium mixture at -78°C.
 - Process Control: Monitor by TLC (30% EtOAc/Hexane). The ketone spot (UV active) should disappear.
- Workup:
 - Quench the reaction at -78°C with saturated aqueous NH₄Cl.
 - Allow to warm to RT.^{[1][2]} Filter through a Celite pad to remove cerium salts (which can form emulsions).
 - Extract aqueous layer with EtOAc (3x).
 - Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification:
 - Purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).
 - Yield Expectation: 85-92%.

- Validation: ^{13}C NMR should show a quaternary carbon signal $\sim 70\text{-}75$ ppm.

Derivatization & Library Generation[3]

Once the core (1) is synthesized, it serves as a divergent building block. The orthogonal reactivity of the tertiary alcohol (C4) and the secondary amine (N1, after deprotection) allows for rapid library generation.

Workflow Diagram



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Figure 1: Divergent synthesis workflow starting from the azepan-4-one precursor.

Protocol 2: N-Functionalization (Reductive Amination)

For CNS-targeted compounds, tertiary amines are often preferred over amides to maintain basicity and improve blood-brain barrier (BBB) penetration.

- Deprotection: Treat the N-Boc core with 4N HCl in Dioxane (RT, 1h). Remove solvent in vacuo to obtain the HCl salt.
- Free Basing (Optional but recommended): Pass through a SCX-2 (Strong Cation Exchange) cartridge or wash with sat. NaHCO_3 .
- Reductive Amination:
 - Mix Azepane amine (1.0 equiv) and Aldehyde (1.1 equiv) in Dichloromethane (DCM).
 - Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) and Acetic Acid (1 drop).

- Stir at RT for 12h.
- Result: N-alkylated **4-methylazepan-4-ol** derivatives.

Medicinal Chemistry Applications

Case Study: Sigma-1 Receptor Ligands

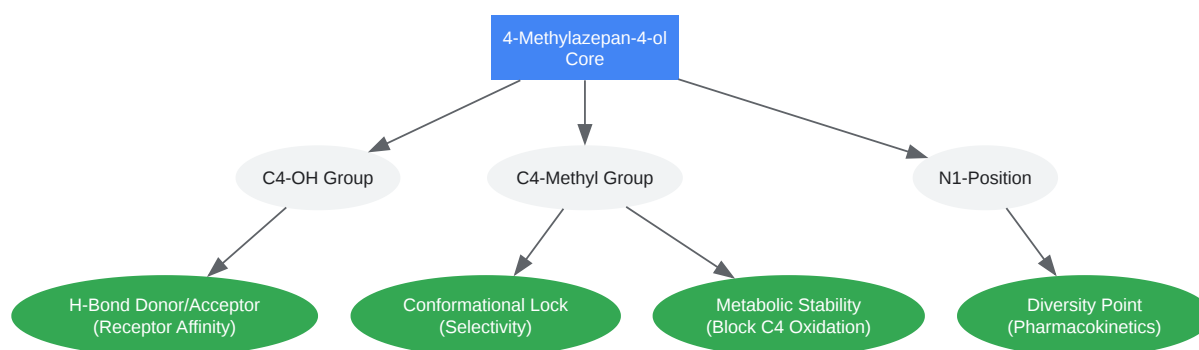
Azepane derivatives have shown high affinity for Sigma-1 receptors, which are targets for neuropathic pain and neurodegenerative disorders. The 4-methyl-4-hydroxy motif mimics the binding profile of haloperidol metabolites but with a distinct scaffold.

- Design Logic: The hydrophobic methyl group occupies a specific lipophilic pocket (L2), while the hydroxyl group can engage in H-bonding with Tyr103 or Asp126 in the receptor site.
- SAR Insight: Increasing the bulk at C4 (e.g., Ethyl vs Methyl) often decreases affinity due to steric clash, making the Methyl variant the "Goldilocks" substituent.

Case Study: Peptidomimetics (Beta-Turn Inducers)

The 7-membered ring is conformationally more flexible than proline but can be locked. Incorporating **4-methylazepan-4-ol** into a peptide backbone (via the amine and a carboxylate attached at C3 or C5) forces the peptide chain into a reverse turn (Beta-turn), stabilizing secondary structures critical for protein-protein interaction (PPI) inhibitors.

Structural Activity Relationship (SAR) Logic



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Figure 2: SAR Logic demonstrating how specific structural features translate to biological utility.

Analytical Data & QC

For the synthesized N-Boc-4-methylazepan-4-ol:

Technique	Expected Signal / Observation	Interpretation
¹ H NMR	Singlet ~1.20 ppm (3H)	The C4-Methyl group. Distinct from Boc-methyls (~1.45 ppm).
¹³ C NMR	Peak at ~70-75 ppm	Quaternary Carbon (C-OH). Disappearance of C=O (~210 ppm).
LC-MS	[M+H] ⁺ or [M+Na] ⁺	Mass confirmation. Note: Tertiary alcohols often dehydrate in MS source ([M-18]).
IR	Broad band ~3400 cm ⁻¹	O-H stretch. Absence of C=O stretch (~1700 cm ⁻¹ for ketone).

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